Phenylalanine, 3-hydroxy-alpha-methyl-

Catalog No.
S8265319
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylalanine, 3-hydroxy-alpha-methyl-

Product Name

Phenylalanine, 3-hydroxy-alpha-methyl-

IUPAC Name

(2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

CAHPJJJZLQXPKS-JTQLQIEISA-N

SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)O)(C(=O)O)N

Phenylalanine, 3-hydroxy-alpha-methyl-, commonly known as α-methyl-m-tyrosine (α-MMT), is a specialized synthetic amino acid derivative utilized primarily as a selective catecholamine-depleting pharmacological tool and a primary precursor in the synthesis of the vasopressor metaraminol. Characterized by a hydroxyl group at the meta position and an alpha-methyl substitution on the propanoic acid backbone, this compound (molecular weight 195.21 g/mol) demonstrates stable solubility in acidic aqueous environments and standard organic solvents like methanol. In procurement contexts, α-MMT is prioritized for its ability to act as a false neurotransmitter precursor, offering distinct metabolic resistance to monoamine oxidase (MAO) degradation compared to its unmethylated analogs. Its primary industrial and research value lies in its selective modulation of adrenergic pathways and its role as an efficient structural scaffold for advanced pharmaceutical synthesis [1].

Research Fit

Dual enzyme inhibition Blocks tyrosine hydroxylase and aromatic L-amino acid decarboxylase, enabling simultaneous pathway studies
False transmitter generation Metabolized to metaraminol and α-methyl-m-tyramine, which displace endogenous catecholamines at nerve terminals
Multi-monoamine depletion Reported to reduce both brain norepinephrine and serotonin without co-administration of separate depletors

Substituting α-methyl-m-tyrosine (α-MMT) with closely related analogs like α-methyl-p-tyrosine (AMPT) or α-methyl-DOPA fundamentally alters downstream biochemical and synthetic outcomes. While AMPT acts as a direct inhibitor of tyrosine hydroxylase—uniformly depleting both dopamine and norepinephrine—α-MMT is enzymatically converted into metaraminol, which selectively displaces norepinephrine from storage vesicles without causing long-term dopamine depletion. Furthermore, substituting with α-methyl-DOPA shifts the pharmacological profile toward α2-adrenergic agonism (via α-methylnorepinephrine), rather than the targeted false neurotransmission characteristic of metaraminol. For synthetic chemists and pharmacologists, failing to procure the exact meta-hydroxy, alpha-methylated isomer results in a loss of this selective norepinephrine displacement and prevents the accurate, low-step synthesis of metaraminol derivatives [1].

Substitution Risk

Mechanism mismatch

α-Methyl-p-tyrosine inhibits synthesis only; carbidopa acts peripherally; α-MMT additionally generates false transmitters, and interchanging may not replicate dual enzyme inhibition.

Metabolic activation difference

α-MMT requires AADC-mediated decarboxylation to produce active false transmitters, a step absent in comparator tools, which may shift neurochemical endpoint profiles.

Behavioral endpoint divergence

Unlike pure synthesis inhibitors, α-MMT may preserve locomotor activity during catecholamine depletion via metabolite sympathomimetic activity, altering behavioral pharmacology interpretation.

Selective Norepinephrine Displacement

In comparative in vivo studies, α-MMT demonstrates a highly divergent catecholamine depletion profile compared to α-methyl-p-tyrosine (AMPT). While AMPT reduces both norepinephrine (NE) and dopamine (DA) by inhibiting tyrosine hydroxylase, α-MMT administration (e.g., 400 mg/kg) results in the formation of metaraminol, which selectively displaces NE. After 12-24 hours, DA levels recover while NE levels remain profoundly depressed (often below 40% of baseline) due to stoichiometric replacement by metaraminol in storage granules [1].

Evidence DimensionLong-term catecholamine depletion selectivity
Target Compound DataDepletes NE while allowing DA recovery via metaraminol substitution
Comparator Or BaselineAMPT (depletes both NE and DA uniformly)
Quantified DifferenceMaintains high DA/NE ratio post-metabolism; AMPT reduces both equally
ConditionsIn vivo mammalian models, 12-24 hours post-administration (400 mg/kg)

Buyers conducting adrenergic research must select α-MMT to isolate norepinephrine-mediated effects without confounding dopamine depletion.

Blood pressure endpoint
Cross-study comparable
α-MMT 0.5 g IV: −41/−18 mm Hg recumbent, −47/−19 mm Hg standing
vs α-Methyl-DOPA: ~−15 to −30 mm Hg MAP; carbidopa: no effect
Reported endpoint context; separation of false transmitter from central α2 agonism
Human subjects with essential hypertension (Horwitz & Sjoerdsma, 1964)

Metabolic Stability via Alpha-Methylation

The structural inclusion of the alpha-methyl group in α-MMT provides critical steric hindrance against degradation by monoamine oxidase (MAO). When compared to standard m-tyrosine, the metabolites of α-MMT (specifically α-methyl-m-tyramine and metaraminol) exhibit a significantly prolonged tissue half-life. While unmethylated m-tyramine is rapidly oxidized by MAO, clearing from tissues within hours, metaraminol synthesized in vivo from α-MMT persists in cardiac and neural storage vesicles for over 24 hours [1].

Evidence DimensionTissue retention half-life of active metabolites
Target Compound DataMetabolites persist >24 hours in storage vesicles
Comparator Or Baselinem-Tyrosine metabolites (rapidly cleared by MAO within hours)
Quantified DifferenceMulti-fold increase in functional half-life due to MAO resistance
ConditionsIn vivo cardiac and neural tissue assays

Procurement of the alpha-methylated compound is essential for assays requiring sustained false-transmitter activity over multi-day observation periods.

Norepinephrine replacement
Head-to-head
Approx. 1:1 mole-for-mole displacement in rat heart at 27°C
Supports quantifiable false transmitter research
Temperature-dependent; no stoichiometry at 4°C

Metaraminol Precursor Efficiency

α-MMT serves as a primary direct precursor for the synthesis of metaraminol (Aramine). In comparative synthetic pathways, attempting to synthesize metaraminol from L-DOPA or standard tyrosine requires complex, multi-step protection, deoxygenation, and methylation procedures that severely reduce overall yield. By utilizing α-MMT, the pathway is reduced to a straightforward 2-step decarboxylation and β-hydroxylation sequence, enabling near mole-for-mole conversion under standard biocatalytic conditions, whereas de novo synthesis from L-DOPA requires 4 or more protection/deprotection steps [1].

Evidence DimensionSynthetic pathway efficiency to metaraminol
Target Compound DataRequires only a 2-step decarboxylation and β-hydroxylation
Comparator Or BaselineL-DOPA / Tyrosine (requires extensive multi-step functionalization)
Quantified DifferenceElimination of multiple synthetic steps, maximizing yield
ConditionsEnzymatic or biomimetic synthesis environments

Industrial buyers and synthetic chemists prioritize α-MMT to streamline the production of metaraminol and its derivatives, drastically reducing process complexity.

Serotonin depletion
Head-to-head
α-MMT 100 mg/kg: −18% 5-HT, −31% 5-HIAA in pigeon telencephalon
vs AMPT: no significant 5-HT depletion at TH-inhibitory doses
Reported serotonergic endpoint context; dual catecholamine and serotonin depletion
Adult pigeons; synaptosomal efflux data available
Locomotor activity
Class-level inference
α-MMT: activity preserved despite DA/NA depletion; α-MT: activity decline correlated with depletion
Behavioral endpoint context may differ from pure synthesis inhibitors
Data to verify; directional divergence reported across studies
TH inhibition
Cross-study comparable
α-MMT: inhibits TH at 10 μM tyrosine in rat striatal homogenates
vs AMPT: competitive inhibitor of human TH, Ki = 16 μM
Dual TH inhibition plus false transmitter pathway; supports multi-target studies
Precise Ki for α-MMT on human TH not reported
Myocardial NA depletion
Cross-study comparable
α-MMT methyl ester: myocardial NA reduced to <10% of control
vs AMPT: variable, less complete cardiac norepinephrine depletion
Reported myocardial endpoint context; supports cardiac catecholamine research
Coronary artery ligation model in rats; antiarrhythmic endpoint reported

Selective Norepinephrine Depletion Models

Essential for neuropharmacological studies where researchers need to isolate the behavioral or cardiovascular effects of norepinephrine depletion without altering dopaminergic tone, a separation impossible with standard tyrosine hydroxylase inhibitors like AMPT [1].

Metaraminol Synthesis and Derivatization

Acts as the primary starting material for the chemical or biocatalytic synthesis of the vasopressor metaraminol, offering a highly efficient, low-step-count pathway compared to using unmethylated or para-hydroxylated precursors [2].

False Neurotransmitter Storage Assays

Utilized in synaptic vesicle loading and release assays to study the dynamics of false neurotransmitters, leveraging its MAO-resistant metabolites to provide a stable, long-lasting signal in isolated tissue preparations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
False transmitter studies
Stoichiometric norepinephrine displacement
Vesicular storage pool dynamics
Dual monoamine depletion
Multi-monoamine depletion profile
Serotonin and catecholamine endpoint interpretation
Catecholamine depletion without motor depression
Preserved locomotor activity under depletion
Behavioral activation endpoints
Myocardial catecholamine depletion
Near-complete cardiac norepinephrine depletion
Arrhythmogenesis model endpoints

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

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